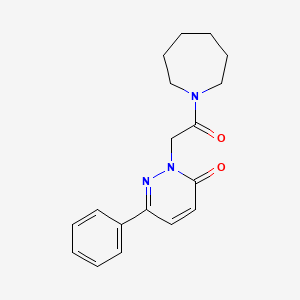
2-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(アゼパン-1-イル)-2-オキソエチル)-6-フェニルピリダジン-3(2H)-オンは、ピリダジノン誘導体の一種である複雑な有機化合物です。この化合物は、フェニル基とアゼパン部分で置換されたピリダジノンコアを特徴としています。ピリダジノン誘導体は、その多様な生物活性で知られており、潜在的な治療用途について広く研究されています。
準備方法
合成経路と反応条件
2-(2-(アゼパン-1-イル)-2-オキソエチル)-6-フェニルピリダジン-3(2H)-オンの合成は、通常、次の手順を伴います。
ピリダジノンコアの形成: ピリダジノンコアは、適切なヒドラジン誘導体をジケトンまたはケト酸と酸性または塩基性条件下で環化させることで合成できます。
フェニル基の導入: フェニル基は、ハロゲン化フェニルまたはフェニルボロン酸を使用してフリーデル・クラフツアシル化またはアルキル化反応によって導入できます。
アゼパン部分の結合: アゼパン部分は、ピリダジノンコアの適切な脱離基とアゼパン誘導体を含む求核置換反応によって結合できます。
工業生産方法
2-(2-(アゼパン-1-イル)-2-オキソエチル)-6-フェニルピリダジン-3(2H)-オンの工業生産には、上記合成経路の最適化バージョンが含まれ、スケーラビリティ、コスト効率、および環境持続可能性に重点が置かれます。連続フロー化学と触媒プロセスは、効率を高め、廃棄物を削減するために頻繁に使用されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にアゼパン部分で酸化反応を起こし、N-オキシドまたは他の酸化誘導体を形成します。
還元: 還元反応は、カルボニル基を標的にし、それをアルコールまたはアミンに変換します。
置換: フェニル基とアゼパン部分は、ハロゲン化、ニトロ化、スルホン化など、さまざまな置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化などの還元剤が頻繁に使用されます。
置換: ハロゲン化剤(例:塩素、臭素)、ニトロ化混合物(例:硝酸と硫酸)、スルホン化剤(例:三酸化硫黄)が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はN-オキシドを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、フェニル環またはアゼパン部分にさまざまな官能基を導入できます。
科学研究の応用
化学: この化合物は、医薬品や農薬など、より複雑な分子の合成における汎用的な中間体として機能します。
生物学: この化合物は、特に酵素阻害剤または受容体モジュレーターとしての潜在能力に関して、生物学的アッセイで有望な結果を示しています。
医学: 予備研究では、この化合物が抗炎症、鎮痛、抗菌特性を有する可能性があり、薬物開発の候補となっています。
産業: この化合物のユニークな化学構造は、ポリマーやコーティングなど、新しい材料の開発に役立ちます。
科学的研究の応用
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, analgesic, and antimicrobial properties, making it a candidate for drug development.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials, such as polymers and coatings.
作用機序
2-(2-(アゼパン-1-イル)-2-オキソエチル)-6-フェニルピリダジン-3(2H)-オンの作用機序は完全には解明されていませんが、酵素や受容体などの特定の分子標的との相互作用に関与すると考えられています。この化合物は、活性部位に結合することにより酵素活性を阻害するか、結合ドメインと相互作用することにより受容体機能を調節する可能性があります。これらの相互作用は、正常な細胞プロセスを破壊し、観察された生物学的効果につながる可能性があります。
類似の化合物との比較
類似の化合物
2-(2-(ピペリジン-1-イル)-2-オキソエチル)-6-フェニルピリダジン-3(2H)-オン: アゼパン環ではなくピペリジン環を持つ同様の構造。
2-(2-(モルホリン-1-イル)-2-オキソエチル)-6-フェニルピリダジン-3(2H)-オン: アゼパン環ではなくモルホリン環を含む。
2-(2-(ピロリジン-1-イル)-2-オキソエチル)-6-フェニルピリダジン-3(2H)-オン: アゼパン環の代わりにピロリジン環を特徴とする。
ユニークさ
2-(2-(アゼパン-1-イル)-2-オキソエチル)-6-フェニルピリダジン-3(2H)-オンは、アゼパン環の存在によりユニークで、異なる立体および電子特性を与えます。
類似化合物との比較
Similar Compounds
2-(2-(piperidin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a piperidine ring instead of an azepane ring.
2-(2-(morpholin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one: Contains a morpholine ring instead of an azepane ring.
2-(2-(pyrrolidin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one: Features a pyrrolidine ring in place of the azepane ring.
Uniqueness
2-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties
生物活性
The compound 2-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative notable for its unique structural features, including an azepane ring and a phenyl group. This structure suggests potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H21N3O2 with a molecular weight of approximately 299.37 g/mol. The compound's structure can be represented as follows:
Understanding the mechanism of action is crucial for elucidating the biological activity of this compound. Preliminary studies indicate that this compound may act as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator in cell cycle progression.
Target and Pathways
The inhibition of CDK2 affects several biochemical pathways:
- Cell Cycle Regulation : By inhibiting CDK2, the compound disrupts normal cell cycle progression, which may lead to reduced cell proliferation.
Biological Activities
Pyridazinone derivatives have been associated with various biological activities. The specific activities attributed to this compound include:
- Anticancer Activity : Preliminary data suggest that this compound may exhibit anticancer properties through its action on CDK inhibition, potentially leading to apoptosis in cancer cells.
- Antimicrobial Effects : Similar compounds in the pyridazinone class have shown antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Some derivatives have been reported to possess anti-inflammatory effects, which could be explored further.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one | Chlorophenyl group | Anticancer properties |
| 4-amino-6-methylpyridazin-3(2H)-one | Methyl group | Enhanced solubility |
| 4-amino-6-(4-fluorophenyl)pyridazin-3(2H)-one | Fluorophenyl group | Altered electronic properties |
The presence of both an azepane ring and a phenyl substituent in our compound enhances its binding affinity and specificity towards biological targets, making it a promising candidate for drug development.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of this compound:
-
Synthesis and Evaluation : A study demonstrated the synthesis of this compound through multi-step organic synthesis. The optimization of reaction conditions was crucial for maximizing yield and purity .
- Pharmacological Testing : In vitro studies indicated that the compound effectively inhibited CDK activity in various cancer cell lines, highlighting its potential as an anticancer agent.
- Mechanistic Studies : Further research into its mechanism revealed that the compound's interaction with CDK pathways could lead to significant alterations in cell cycle dynamics .
特性
分子式 |
C18H21N3O2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H21N3O2/c22-17-11-10-16(15-8-4-3-5-9-15)19-21(17)14-18(23)20-12-6-1-2-7-13-20/h3-5,8-11H,1-2,6-7,12-14H2 |
InChIキー |
GQYMXGLTZPMOEF-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















